molecular formula C14H11Cl2NO2S B2490897 (E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one CAS No. 339103-75-2

(E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one

Cat. No.: B2490897
CAS No.: 339103-75-2
M. Wt: 328.21
InChI Key: RFCOCUOSOYJBNY-VOTSOKGWSA-N
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Description

(E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, in particular, features a thiophene ring substituted with chlorine atoms and an aniline moiety with a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dichloro-3-thiophenecarbaldehyde and 4-methoxyaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimized conditions to increase yield and purity. This may involve the use of continuous flow reactors, higher purity reagents, and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family.

    Flavonoids: Structurally related compounds with similar biological activities.

    Curcumin: A well-known chalcone derivative with significant biological activities.

Uniqueness

(E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one is unique due to the presence of the thiophene ring and the specific substitution pattern, which may confer distinct chemical and biological properties compared to other chalcones.

Properties

IUPAC Name

(E)-1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2S/c1-19-10-4-2-9(3-5-10)17-7-6-12(18)11-8-13(15)20-14(11)16/h2-8,17H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCOCUOSOYJBNY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=CC(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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